molecular formula C30H22O10 B1680273 Rugulosin CAS No. 23537-16-8

Rugulosin

Cat. No. B1680273
CAS RN: 23537-16-8
M. Wt: 542.5 g/mol
InChI Key: OYNIPTDPTUSUAY-WGZAVFAOSA-N
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Description

Rugulosin is an anthraquinoid mycotoxin produced by Penicillium species . It is a cyclic ketone and an organic polycyclic compound . It is also a natural product found in Ophiocordyceps sinensis and Sydowia polyspora .


Synthesis Analysis

The chemoenzymatic synthesis of a heterodimeric (−)-rugulosin B, homodimeric (−)-rugulosin C, and several rugulin analogues can be achieved in three to four steps starting from anthraquinones . This work supports dimerization between variously substituted putative monomeric intermediates during the biosynthesis of naturally occurring (+)-rugulosin B and C .


Molecular Structure Analysis

Rugulosin has the molecular formula C30H22O10 . Its molecular weight is 542.5 g/mol . The IUPAC name for Rugulosin is 8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo [14.11.1.0 2,11 .0 2,15 .0 4,9 .0 13,17 .0 17,26 .0 19,24 ]octacosa-4 (9),5,7,10,19 (24),20,22,25-octaene-3,12,18,27-tetrone .


Chemical Reactions Analysis

The total synthesis of (+)-rugulosin and (+)-2,2′-epi-cytoskyrin A was successfully demonstrated by the group of Nicolaou . A much simpler chemoenzymatic, biomimetic, and protecting group free synthesis of their enantiomers, (−)-rugulosin and (−)-2,2′-epi-cytoskyrin A, has been reported .

Scientific Research Applications

Anti-Influenzal Effects

  • Anti-Influenzal Activity : Rugulosin has been observed to show potent anti-influenzal effects. In research, (-)Rugulosin demonstrated significant effectiveness against influenza in both chicken eggs and cultured chorioallantois. It was found to be more potent than 1-adamantanamine, a known anti-influenzal agent, and effective in protecting mice against aerosol influenzal infection when administered by inhalation (Nakamura et al., 1974).

Antibacterial Properties

  • Antimicrobial Activity Against MRSA : Rugulosins A, B, and C, isolated from Penicillium radicum, have been identified as compounds with antibacterial properties, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) (Yamazaki et al., 2010).

Biosynthesis and Chemical Structure

  • Biosynthesis of Skyrin and Rugulosin A : The intertwined biosynthesis pathways of Skyrin and Rugulosin A have been studied, with Rugulosin A noted for its distinctive cage-like structure. The study advances understanding of bisanthraquinone biosynthesis, crucial for synthetic biology approaches to these compounds (Han et al., 2021).

Antiviral Mechanisms

  • Mechanism Against Phage Growth : Rugulosin's mechanism of action against phage growth was explored, indicating its role in inhibiting the penetration of phage RNA into host bacteria and affecting early intracellular reactions for phage multiplication (Nakamura et al., 1971).

Synthetic Approaches

  • Total Syntheses of Rugulosin : Efforts to synthesize Rugulosin and related compounds through innovative strategies demonstrate the scientific interest in understanding and replicating the complex molecular structures of these natural compounds (Nicolaou et al., 2007).

Agricultural Applications

  • Role in White Spruce Seedlings : Rugulosin, produced by a fungal endophyte in white spruce, has been linked to increased tolerance to the spruce budworm, highlighting its potential in forestry and agricultural applications (FraszSamantha et al., 2014).

Hepatotoxicity Studies

  • **Chronic Toxicity and Hepatocarcinogenicity**: While focusing on beneficial applications, it's important to note that studies have also explored the chronic toxicity and potential hepatocarcinogenicity of Rugulosin. Research on mice indicated that Rugulosin could induce hepatic injury and possibly act as a weak hepatocarcinogen (Ueno et al., 1980).

Safety And Hazards

Rugulosin is hepatotoxic and is cancerogenic . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The work on Rugulosin updates our understanding of bisanthraquinone biosynthesis and paves the way for synthetic biology accesses to skyrin, rugulosin A, and their siblings .

properties

IUPAC Name

8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDPVUTXKUGISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rugulosin

CAS RN

21884-45-7, 23537-16-8
Record name Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RUGULOSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name RUGULOSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,410
Citations
JD Miller, S Mackenzie, F Mark, GW Adams… - Mycological …, 2002 - cambridge.org
… -producing endophyte were found to contain rugulosin in … rugulosin content were seen to contain rugulosin and control needles did not when compared to authentic rugulosin …
Number of citations: 141 www.cambridge.org
JD Miller, MW Sumarah, GW Adams - Journal of chemical ecology, 2008 - Springer
… to study the effect of rugulosin content in the … rugulosin were smaller than those on uninfected trees. At needle concentrations above the dietary low observed effect level of rugulosin for …
Number of citations: 87 link.springer.com
BB Snider, X Gao - The Journal of Organic Chemistry, 2005 - ACS Publications
Oxidation of 3b or 14c,d with Pb(OAc) 4 in AcOH for 20 min at 25 C and 1 h at 75 C gave flavoskyrin-type dimers 6b and 15c,d in 53−86% yield. Heating a solution of 6b or 15c,d in …
Number of citations: 33 pubs.acs.org
YB Han, W Bai, CX Ding, J Liang, SH Wu… - Journal of the …, 2021 - ACS Publications
Skyrin and rugulosin A are bioactive bisanthraquinones … the biosynthesis of skyrin and rugulosin A in Talaromyces sp. … -reduced form of CSP into rugulosin A, a representative of diverse …
Number of citations: 21 pubs.acs.org
KC Nicolaou, YH Lim, JL Piper… - Journal of the …, 2007 - ACS Publications
The total syntheses of 2,2‘-epi-cytoskyrin A, rugulosin, and the alleged structure of rugulin are described. These naturally occurring bisanthraquinones and their relatives are …
Number of citations: 88 pubs.acs.org
N Takeda, S Seo, Y Ogihara, U Sankawa, I Iitaka… - Tetrahedron, 1973 - Elsevier
The structures of (+)rugulosin, (−)luteoskyrin and (−)rubroskyrin have been reexamined by NMR and new structures 18, 19 and 20 proposed respectively. Their absolute structures were …
Number of citations: 83 www.sciencedirect.com
MW Sumarah, GW Adams, J Berghout, GJ Slack… - Mycological …, 2008 - Elsevier
… of a rugulosin-producing endophyte and rugulosin in needles … Additionally, we report toxicity of rugulosin against three P. … present with an average rugulosin concentration of 1 μg g −1 . …
Number of citations: 56 www.sciencedirect.com
MW Sumarah, JD Miller, GW Adams - Mycologia, 2005 - Taylor & Francis
… seedlings was analyzed for rugulosin. Needles of most (90%) contained detectable concentrations of rugulosin. The range and distribution of the rugulosin concentrations was similar to …
Number of citations: 49 www.tandfonline.com
S Shibata, T MURAKAMI, I KITAGAWA… - Proceedings of the …, 1956 - jstage.jst.go.jp
… rugulosin dissolves in bicarbonate while its hexaacetate is insoluble in it, the acidity of rugulosin … or acetyl chloride on rugulosin. This was also supported by the evidence that hexaacetyl…
Number of citations: 14 www.jstage.jst.go.jp
J Breen, JC Dacre, H Raistrick, G Smith - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… of rugulosin in aqueous2N sodium hydroxide. (ii) Thermal decomposition of rugulosin in an … The conversion by concentrated sulphuric acid of rugulosin into aurantio-rugulosin, which …
Number of citations: 63 www.ncbi.nlm.nih.gov

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